molecular formula C10H12BrFO B13712438 4-Bromo-2-(tert-butoxy)-1-fluorobenzene

4-Bromo-2-(tert-butoxy)-1-fluorobenzene

Cat. No.: B13712438
M. Wt: 247.10 g/mol
InChI Key: DWAOPVXGAMKJDV-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butoxy)-1-fluorobenzene is an organic compound with the molecular formula C10H12BrFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and tert-butoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butoxy)-1-fluorobenzene typically involves the nucleophilic substitution reaction of 4-bromo-2-fluoro-1-nitrobenzene with tert-butyl alcohol in the presence of a base such as sodium tert-butoxide. The reaction is carried out under controlled conditions to ensure high yield and selectivity. The general reaction scheme is as follows:

4-Bromo-2-fluoro-1-nitrobenzene+tert-butyl alcoholNaO-t-BuThis compound\text{4-Bromo-2-fluoro-1-nitrobenzene} + \text{tert-butyl alcohol} \xrightarrow{\text{NaO-t-Bu}} \text{this compound} 4-Bromo-2-fluoro-1-nitrobenzene+tert-butyl alcoholNaO-t-Bu​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butoxy)-1-fluorobenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Elimination Reactions: Under strong basic conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium tert-butoxide, potassium carbonate, and other strong bases.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-Bromo-2-(tert-butoxy)-1-fluorobenzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of new materials with specific properties.

    Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Biocatalytic Processes: Explored for its role in enzymatic reactions and biocatalysis.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butoxy)-1-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine and fluorine makes the compound susceptible to nucleophilic attack, while the tert-butoxy group provides steric hindrance, influencing the reaction pathways. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(tert-butoxy)pyridine
  • 4-Bromo-2-(tert-butoxy)-1-nitrobenzene
  • 4-Bromo-2-(tert-butoxy)benzoic acid

Uniqueness

4-Bromo-2-(tert-butoxy)-1-fluorobenzene is unique due to the combination of bromine, fluorine, and tert-butoxy groups on the benzene ring. This unique substitution pattern imparts specific reactivity and properties that are not observed in other similar compounds. The presence of the tert-butoxy group, in particular, provides steric hindrance, affecting the compound’s reactivity and making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

4-bromo-1-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12BrFO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,1-3H3

InChI Key

DWAOPVXGAMKJDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)Br)F

Origin of Product

United States

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